4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
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Overview
Description
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperazine ring, an ethyl ester group, and a dibutylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the dibutylamino group: This step involves the alkylation of the piperazine ring with dibutylamine, often using a suitable alkylating agent such as an alkyl halide.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dibutylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or amines.
Scientific Research Applications
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring and dibutylamino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Diethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- 4-(2-(Dipropylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
Uniqueness
4-(2-(Dibutylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dibutylamino group, in particular, differentiates it from similar compounds with different alkyl substituents, affecting its solubility, stability, and interaction with molecular targets.
Properties
CAS No. |
24280-47-5 |
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Molecular Formula |
C18H38ClN3O2 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
ethyl 4-[1-(dibutylamino)propan-2-yl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H37N3O2.ClH/c1-5-8-10-19(11-9-6-2)16-17(4)20-12-14-21(15-13-20)18(22)23-7-3;/h17H,5-16H2,1-4H3;1H |
InChI Key |
BVVJGYXJPAIQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C)N1CCN(CC1)C(=O)OCC.Cl |
Origin of Product |
United States |
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